molecular formula C12H13BrN2O3S2 B6120253 5-{1-[(5-Bromothiophen-2-YL)sulfonyl]pyrrolidin-2-YL}-3-methyl-1,2-oxazole

5-{1-[(5-Bromothiophen-2-YL)sulfonyl]pyrrolidin-2-YL}-3-methyl-1,2-oxazole

Cat. No.: B6120253
M. Wt: 377.3 g/mol
InChI Key: KTEGIIVSPAGYMS-UHFFFAOYSA-N
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Description

5-{1-[(5-Bromothiophen-2-YL)sulfonyl]pyrrolidin-2-YL}-3-methyl-1,2-oxazole is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{1-[(5-Bromothiophen-2-YL)sulfonyl]pyrrolidin-2-YL}-3-methyl-1,2-oxazole typically involves multiple steps, starting with the preparation of the bromothiophene derivative. This is followed by sulfonylation and subsequent coupling with pyrrolidine and oxazole moieties. Common reagents used in these reactions include sulfonyl chlorides, brominating agents, and various catalysts to facilitate the coupling reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-{1-[(5-Bromothiophen-2-YL)sulfonyl]pyrrolidin-2-YL}-3-methyl-1,2-oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring .

Scientific Research Applications

5-{1-[(5-Bromothiophen-2-YL)sulfonyl]pyrrolidin-2-YL}-3-methyl-1,2-oxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-{1-[(5-Bromothiophen-2-YL)sulfonyl]pyrrolidin-2-YL}-3-methyl-1,2-oxazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity. The bromothiophene moiety can participate in π-π stacking interactions, affecting molecular recognition processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{1-[(5-Bromothiophen-2-YL)sulfonyl]pyrrolidin-2-YL}-3-methyl-1,2-oxazole is unique due to its combination of heterocyclic structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-[1-(5-bromothiophen-2-yl)sulfonylpyrrolidin-2-yl]-3-methyl-1,2-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O3S2/c1-8-7-10(18-14-8)9-3-2-6-15(9)20(16,17)12-5-4-11(13)19-12/h4-5,7,9H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTEGIIVSPAGYMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C2CCCN2S(=O)(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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